(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid

Description

Introduction to (3-Methyl-1,2-oxazol-5-yl)methanol and Acetic Acid

Structural Characteristics & Nomenclature

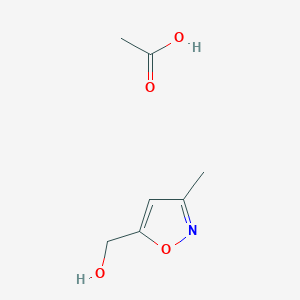

(3-Methyl-1,2-oxazol-5-yl)methanol is a heterocyclic organic compound characterized by a five-membered isoxazole ring fused with a hydroxymethyl substituent. Its systematic IUPAC name, (3-methyl-1,2-oxazol-5-yl)methanol , reflects the substitution pattern: a methyl group at position 3 and a hydroxymethyl group at position 5 of the isoxazole ring. The molecular formula C₅H₇NO₂ corresponds to a molecular weight of 113.116 g/mol , with a SMILES notation of CC1=NOC(=C1)CO . The isoxazole core consists of two adjacent heteroatoms (oxygen and nitrogen), contributing to its aromatic stability and reactivity in substitution reactions.

In contrast, acetic acid (systematic name: ethanoic acid ) is a simple carboxylic acid with the formula CH₃COOH . Its structure features a carboxyl group (-COOH) bonded to a methyl group, yielding a molecular weight of 60.05 g/mol . The IUPAC name ethanoic acid derives from the two-carbon chain (ethane) and the carboxylic acid functional group. The SMILES string CC(=O)O highlights the acetyl moiety and hydroxyl group, which govern its acidic properties (pKa ≈ 4.76).

Table 1: Structural Comparison of (3-Methyl-1,2-oxazol-5-yl)methanol and Acetic Acid

| Property | (3-Methyl-1,2-oxazol-5-yl)methanol | Acetic Acid |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | C₂H₄O₂ |

| Molecular Weight (g/mol) | 113.116 | 60.05 |

| CAS Number | 14716-89-3 | 64-19-7 |

| IUPAC Name | (3-methyl-1,2-oxazol-5-yl)methanol | Ethanoic acid |

| Functional Groups | Isoxazole, hydroxymethyl | Carboxylic acid |

Historical Development in Heterocyclic Chemistry

The synthesis of isoxazole derivatives like (3-methyl-1,2-oxazol-5-yl)methanol emerged in the mid-20th century alongside advances in heterocyclic chemistry. Isoxazoles gained prominence due to their utility as bioisosteres for peptide bonds and their presence in pharmaceuticals (e.g., sulfamethoxazole). The hydroxymethyl variant, first reported in the 1970s, became a precursor for agrochemicals and ligands in coordination chemistry. Commercial availability from suppliers like Thermo Scientific underscores its role in modern organic synthesis.

Acetic acid , one of the oldest known organic compounds, has a history spanning millennia. Ancient civilizations produced it via fermentation of ethanol, yielding vinegar. The 19th-century development of catalytic oxidation processes (e.g., the Monsanto and Cativa processes) enabled industrial-scale production for plastics, textiles, and food preservation. Its dual role as a solvent and acylating agent revolutionized synthetic methodologies, facilitating esterifications and acetylation reactions.

Table 2: Key Historical Milestones

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

acetic acid;(3-methyl-1,2-oxazol-5-yl)methanol |

InChI |

InChI=1S/C5H7NO2.C2H4O2/c1-4-2-5(3-7)8-6-4;1-2(3)4/h2,7H,3H2,1H3;1H3,(H,3,4) |

InChI Key |

HCCOXJMKOMWSMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1,2-Oxazoles (Isoxazoles)

The 1,2-oxazole ring (isoxazole) is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents. A common route involves the formation of hydrazones or oximes followed by cyclization under basic or acidic conditions.

Specific Method for 3-Methyl-1,2-Oxazol-5-yl Methanol

A representative synthetic route for 3-methyl-substituted isoxazoles involves three main steps, as detailed in patent CN107721941B:

Formation of Acetyl Acetonitrile Intermediate

- React acetonitrile with a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to generate a nucleophilic species.

- This intermediate then reacts with ethyl acetate or methyl acetate to produce acetyl acetonitrile.

- Metal base equivalents range from 1.1 to 1.4 relative to acetonitrile, with 1 equivalent relative to the ester.

-

- Acetyl acetonitrile is dissolved in an alcohol solvent (methanol or ethanol) and reacted with p-toluenesulfonyl hydrazide under reflux conditions for approximately 2 hours.

- This step yields a white crystalline hydrazone with high purity (HPLC purity ~99%) and good yield (~88%).

-

- Hydroxylamine hydrochloride is dissociated in potassium carbonate solution (2.2 to 4 equivalents relative to hydroxylamine hydrochloride).

- The hydrazone is then added, and the mixture is heated (e.g., 80 °C) for 2 hours to induce ring closure forming 3-amino-5-methyl isoxazole.

- The product is isolated by pH adjustment, filtration, and drying, yielding a light-yellow crystalline isoxazole with high purity (~98.7%) and good yield (~78%).

This method is adaptable for preparing methyl-substituted isoxazoles with hydroxymethyl substituents by modifying the starting materials accordingly.

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|

| 1 | Acetonitrile + NaH/n-BuLi/LDA + Ethyl acetate | Acetyl acetonitrile | - | - |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide, reflux in MeOH/EtOH | Hydrazone (white crystalline) | 88 | 99 |

| 3 | Hydrazone + hydroxylamine hydrochloride + K2CO3, heat 80 °C | 3-amino-5-methyl isoxazole | 78 | 98.7 |

Preparation of (3-Methyl-1,2-oxazol-5-yl)methanol

The hydroxymethyl substitution at the 5-position of the isoxazole ring can be introduced by reduction or functional group transformation of a suitable precursor, such as a formyl or carboxyl derivative on the ring. Although direct literature on (3-Methyl-1,2-oxazol-5-yl)methanol is limited, analogous methods involve:

Reduction of 3-methyl-1,2-oxazol-5-carboxaldehyde or carboxylic acid derivatives using mild reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding hydroxymethyl compound.

Alternatively, palladium-catalyzed coupling reactions can be employed to introduce substituents at the 5-position of oxazoles, as demonstrated in complex oxazole syntheses involving isocyanides and palladium catalysts.

Formation of Acetic Acid Salt or Complex

The acetic acid component in (3-Methyl-1,2-oxazol-5-yl)methanol; acetic acid typically forms a salt or co-crystal with the hydroxymethyl oxazole compound via acid-base interactions or hydrogen bonding. Preparation involves:

Mixing equimolar amounts of (3-Methyl-1,2-oxazol-5-yl)methanol with glacial acetic acid under stirring at ambient or slightly elevated temperatures.

The resulting salt or complex can be isolated by crystallization or solvent evaporation.

This approach is standard for preparing acid-base complexes in pharmaceutical chemistry to improve solubility or stability.

Catalytic and Multi-Component Reaction Strategies

Recent advances in oxazole chemistry include palladium-catalyzed multi-component reactions that assemble oxazole derivatives with various substituents in a one-pot manner. For example:

A palladium-catalyzed reaction between 5-(2-chloroquinolin-3-yl)oxazoles, isocyanides, and water yields 3-(oxazol-5-yl)quinoline derivatives with high yields (70%-94%) under optimized conditions (Pd(OAc)2 catalyst, Cs2CO3 base, DMSO/H2O solvent, 80 °C).

Although this example is for quinoline-oxazole hybrids, the methodology exemplifies the use of transition metal catalysis for constructing substituted oxazole rings and could be adapted for synthesizing (3-Methyl-1,2-oxazol-5-yl)methanol derivatives.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | Pd(OAc)2 (5 mol%) | Palladium acetate |

| Base | Cs2CO3 (1 equiv.) | Cesium carbonate preferred |

| Solvent | DMSO:H2O (9:1) | Polar aprotic with water |

| Temperature | 80 °C | Moderate heating |

| Reaction Time | 4 hours | Monitored by TLC |

| Yield Range | 70%-94% | Dependent on substituents |

Analytical Characterization

Preparation methods are typically followed by rigorous analytical characterization including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR in solvents such as DMSO-d6 or CDCl3, with TMS as an internal standard, to confirm structural integrity.

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV to determine molecular weight and fragmentation patterns.

Elemental Analysis: CHNS analysis to verify elemental composition.

High-Performance Liquid Chromatography (HPLC): To assess purity, often achieving >98% purity for final products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Various halogenating agents

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an alcohol

Substitution: Formation of substituted oxazole derivatives

Scientific Research Applications

(3-Methyl-1,2-oxazol-5-yl)methanol, also known as (3-Methylisoxazol-5-yl)methanol; acetic acid, is a chemical compound with a molecular formula of and a molecular weight of 173.17 g/mol. It has an oxazole ring and a hydroxymethyl group in its structure. This compound is recognized for its potential applications in fields such as pharmaceuticals and organic synthesis.

Synthesis and Characteristics

The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanol; acetic acid involves the reaction of 3-methyl-1,2-oxazole with formaldehyde and acetic acid under controlled conditions, often using a catalyst like sulfuric acid. In industrial settings, this process is scaled up, utilizing industrial-grade reagents and catalysts to ensure high yield and purity while optimizing reaction conditions to minimize by-products. (3-Methyl-1,2-oxazol-5-yl)methanol can be purified by silica gel column chromatography, eluting with ethyl acetate in petroleum ether .

(3-Methyl-1,2-oxazol-5-yl)methanol :

- Description : Colorless oil

- H NMR (300 MHz, CDC13) : δ 6.09 (s, 1H), 4.74 (s, 2H), 2.30 (s, 3H), 2.10 (brs, 1H)

The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical reactivity and biological activity compared to similar compounds. Its dual functionality as both an oxazole derivative and an alcohol enhances its versatility in synthetic applications and potential therapeutic uses.

Applications

- This compound as a synthetic intermediate : It serves as an intermediate in synthesizing diverse organic compounds.

-

Pharmaceuticals : Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of specific enzymes and receptors, making it a candidate for pharmacological studies.

- Glaucoma Management: In managing glaucoma, advancements extend beyond traditional treatment methods . For instance, a 63-year-old woman with open-angle glaucoma and ocular surface disease, treated with latanoprost, underwent combined cataract surgery and microstent implantation to lower IOP and eliminate the need for latanoprost .

- Inhibitor of Carbonic Anhydrase II: Development of new bioanalytical methods is required for studying the systemic exposure of new selective inhibitor of carbonic anhydrase II . N-hydroxy-4-(2-methyl-1,3-oxazol-5-yl)-benzenesulfonamide can degrade to form 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonic acid .

-

Reactions :

- Oxidation : May be oxidized using potassium permanganate or chromium trioxide to form a carbonyl compound.

- Reduction : Can be reduced using lithium aluminum hydride to form an alcohol.

- Substitution : Undergoes substitution reactions with various halogenating agents to produce substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanol, acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of (3-Methyl-1,2-oxazol-5-YL)methanol

a. (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS 5543-33-9)

- Structure : Replaces the methyl group with phenyl and switches the oxazole to an oxadiazole ring.

- Formula : C₉H₈N₂O₂; MW : 176.17 g/mol.

- Key Differences : The phenyl group enhances aromatic interactions, while the oxadiazole ring increases metabolic stability compared to oxazole .

b. 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride (CAS 1803562-43-7)

- Structure : Substitutes the hydroxymethyl group with an ethylamine chain.

- Formula : C₆H₁₁ClN₂O; MW : 162.62 g/mol.

Analogues of 2-(3-Methylisoxazol-5-yl)acetic Acid

a. rac-[(5R)-3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid (VGX-1027) (CAS 6501-72-0)

- Structure : Dihydro-oxazole core with phenyl and acetic acid groups.

- Formula: C₁₁H₁₁NO₃; MW: 205.21 g/mol.

- Applications: Immunomodulator with anti-inflammatory properties, demonstrating the impact of dihydro-oxazole on biological activity .

b. 2-(3-Methoxy-1,2-oxazol-5-yl)acetic Acid (CAS 16877-55-7)

- Structure : Methoxy substituent at position 3 instead of methyl.

- Formula: C₆H₇NO₄; MW: 157.13 g/mol.

c. Mofezolac (CAS 78967-07-4)

- Structure: Complex oxazole derivative with phenyl and cyclohexenone moieties.

- Formula: C₁₉H₁₇NO₅; MW: 339.34 g/mol.

- Applications: Nonsteroidal anti-inflammatory drug (NSAID), highlighting the role of extended aromatic systems in cyclooxygenase inhibition .

d. Ibotenic Acid (CAS 2552-55-8)

- Structure: 2-Amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid.

- Formula : C₅H₆N₂O₄; MW : 158.1 g/mol.

- Key Differences: The 3-oxo and amino groups confer neurotoxic activity via glutamate receptor agonism .

Comparative Analysis Table

Biological Activity

(3-Methyl-1,2-oxazol-5-YL)methanol; acetic acid is a chemical compound notable for its unique structural features, including an oxazole ring and a hydroxymethyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and ongoing research.

The molecular formula of this compound is , with a molecular weight of 173.17 g/mol. Its structure allows for diverse reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may involve:

- Enzyme Inhibition : The compound appears to inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.

- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways, although detailed pathways are still under investigation .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

| S. aureus | 22.9 µM |

| P. aeruginosa | 137.43 µM |

The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations . The study highlighted the potential for developing this compound into a therapeutic agent against breast cancer.

Toxicity Profile

While this compound exhibits promising biological activities, its toxicity profile is also essential to consider. Comparative studies suggest that it has lower toxicity levels than other similar compounds tested in Daphnia magna assays .

Table 2: Toxicity Comparison with Similar Compounds

| Compound | Toxicity Level |

|---|---|

| (3-Methylisoxazol-5-yl)methanol | Moderate |

| (3-Methylisoxazol-4-yl)methanol | High |

| (3-Methyl-1,2-oxazol-5-YL)methanol | Low |

Applications in Research

The unique properties of this compound make it a valuable compound in various fields:

- Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer drugs.

- Organic Synthesis : Used as an intermediate in synthesizing other organic compounds.

- Pharmaceutical Industry : Investigated for its therapeutic applications in treating infections and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.